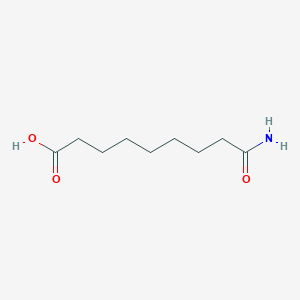
Azelaamic acid
Overview
Description
Azelaic acid is an organic compound with the molecular formula C9H16O4. It is a dicarboxylic acid found naturally in wheat, rye, and barley, and is used as a pharmaceutical and cosmetic ingredient. Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains, particularly wheat, rye, and barley. It is a white, odorless, crystalline powder with a slightly bitter taste. Azelaic acid is used as a topical treatment for mild to moderate acne, and it has been shown to be effective in reducing the number of inflammatory lesions and comedones. It is also used to treat rosacea, melasma, and hyperpigmentation. Azelaic acid has also been studied for its potential use in treating androgenetic alopecia (male pattern baldness).
Scientific Research Applications
Dermatology: Treatment of Acne and Rosacea
Azelaic acid has been proven to be effective in targeting multiple causes of acne and related dermatological conditions . It is well tolerated using different classical formulations (gel, cream, etc.) . It was first approved for clinical use as a 15% gel in the treatment of rosacea . Since its introduction, it has also been approved for the treatment of acne as a 20% cream .
Liposomal Formulations
A novel liposomal formulation based on azelaic acid has been developed, with enhanced biocompatibility, bio-availability, antimicrobial, antigenotoxic, and anti-inflammatory properties . The liposomal formulations were prepared by the lipid film hydration method with different concentrations of azelaic acid (15%, 20%, 25%) .
Antibacterial Properties
Azelaic acid exerts a bacteriostatic effect on both aerobic and anaerobic bacteria including Propionibacterium . In terms of antibacterial activity, all the liposomal formulations exhibited a better effect compared to free AA solution against Staphylococcus aureus and Enterococcus faecalis .
Wound Healing
Cytotoxicity assays and an in vitro “scratch” test performed with normal human dermal fibroblasts revealed an accelerating healing effect . The optimum formulation in terms of both the antimicrobial and wound healing effect was AALipo20% (liposomes with 20% azelaic acid included) .
Anti-pigmentation Therapy
Azelaic acid is a potential tyrosinase inhibitor in the melanogenesis pathway for addressing pigmentation concerns . Mesoporous silica nanoparticles (MSNs) encapsulating azelaic acid within a gel matrix have been designed to improve dermal delivery and optimize anti-pigmentation therapy .
Bio-based Building Block for Biodegradable Polymers
Azelaic acid has proved to be a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants . This includes the production of fine chemicals, new materials, and products from renewable feedstocks .
properties
IUPAC Name |
9-amino-9-oxononanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKLLZJDRPGBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)N)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293085 | |
| Record name | Azelaamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azelaamic acid | |
CAS RN |
61798-00-3 | |
| Record name | Azelaamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azelaamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B3054672.png)
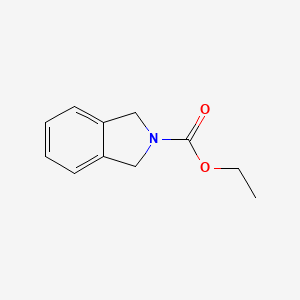
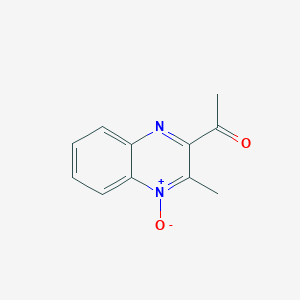
![3-Phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3054676.png)

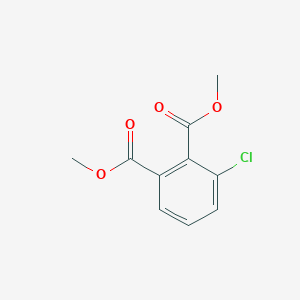
![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine acetate](/img/structure/B3054683.png)
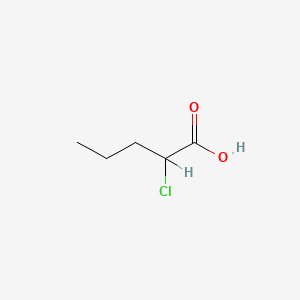
![N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B3054685.png)
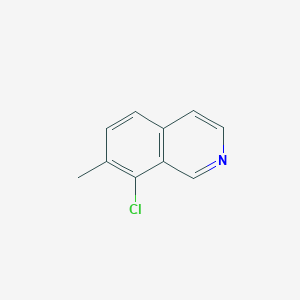

![6-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054691.png)
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)
![Bicyclo[4.2.0]oct-7-ene](/img/structure/B3054695.png)